molecular formula C21H23N3O3S2 B2667824 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 899734-81-7

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No. B2667824
CAS RN: 899734-81-7
M. Wt: 429.55
InChI Key: PDOQJHFCMZCHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, also known as CPI-455, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound is known to inhibit the activity of histone deacetylase 9 (HDAC9), which is a member of the histone deacetylase family of enzymes. HDAC9 plays a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to changes in chromatin structure and transcriptional activity.

Scientific Research Applications

Synthesis and Characterization

  • The study by Govindaraj et al. (2021) explored the synthesis and spectral characterization of Schiff bases related to the compound, assessing their cytotoxic activity against the MDA MB-231 breast cancer cell line. This research demonstrates the compound's potential as a chemotherapeutic agent due to its desirable cytotoxic activity (Govindaraj et al., 2021).
  • Yılmaz et al. (2015) synthesized indapamide derivatives showing proapoptotic activity against melanoma cell lines, indicating the compound's role in anticancer drug development (Yılmaz et al., 2015).

Biological Activity and Therapeutic Applications

  • The work by Ulus et al. (2016) on microwave-assisted synthesis of novel acridine-acetazolamide conjugates reveals inhibition effects on human carbonic anhydrase isoforms, suggesting the compound's utility in designing inhibitors with potential therapeutic applications (Ulus et al., 2016).
  • A study by Ellingboe et al. (1992) discussed the antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the compound's potential in cardiac arrhythmia treatment (Ellingboe et al., 1992).

Advanced Materials and Methodologies

  • Yokozawa et al. (2002) synthesized well-defined aramides, including block copolymers containing aramide, showcasing the compound's application in developing materials with precise molecular structures (Yokozawa et al., 2002).

Antimicrobial and Anticancer Agents

  • Ravinaik et al. (2021) designed and synthesized benzamides with notable anticancer activity against several cancer cell lines, contributing to the search for new chemotherapeutic agents (Ravinaik et al., 2021).
  • Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety for antimicrobial applications, indicating the compound's potential in combating infectious diseases (Darwish et al., 2014).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-22-19-12-9-16(13-20(19)28-14)23-21(25)15-7-10-18(11-8-15)29(26,27)24(2)17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOQJHFCMZCHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.